molecular formula C19H29NO4 B579305 1-[4-Ethoxy-6-(1-hydroxycyclohexyl)-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol CAS No. 17117-07-6

1-[4-Ethoxy-6-(1-hydroxycyclohexyl)-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol

Cat. No.: B579305
CAS No.: 17117-07-6
M. Wt: 335.444
InChI Key: MHGFXVKRSXFMDJ-UHFFFAOYSA-N
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Description

1-[4-Ethoxy-6-(1-hydroxycyclohexyl)-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol is a complex organic compound with the molecular formula C19H31NO3. This compound is characterized by its unique structure, which includes a pyridine ring substituted with ethoxy and hydroxycyclohexyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Ethoxy-6-(1-hydroxycyclohexyl)-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol typically involves multi-step organic reactions One common method includes the reaction of 2,6-dibromopyridine with ethoxycyclohexane under specific conditions to introduce the ethoxy groupThe final step involves the oxidation of the pyridine ring to form the 1-oxide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-pressure conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

1-[4-Ethoxy-6-(1-hydroxycyclohexyl)-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the hydroxy groups.

    Substitution: The ethoxy and hydroxycyclohexyl groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce derivatives with modified hydroxy groups .

Scientific Research Applications

1-[4-Ethoxy-6-(1-hydroxycyclohexyl)-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 1-[4-Ethoxy-6-(1-hydroxycyclohexyl)-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Diethoxy-4-hydroxycyclohexylpyridine
  • 4-Methoxy-2,6-bis(1-hydroxycyclohexyl)pyridine
  • 4-Ethoxy-2,6-dimethylpyridine 1-oxide

Uniqueness

1-[4-Ethoxy-6-(1-hydroxycyclohexyl)-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol is unique due to its specific combination of functional groups and structural features.

Properties

CAS No.

17117-07-6

Molecular Formula

C19H29NO4

Molecular Weight

335.444

IUPAC Name

1-[4-ethoxy-6-(1-hydroxycyclohexyl)-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol

InChI

InChI=1S/C19H29NO4/c1-2-24-15-13-16(18(21)9-5-3-6-10-18)20(23)17(14-15)19(22)11-7-4-8-12-19/h13-14,21-22H,2-12H2,1H3

InChI Key

MHGFXVKRSXFMDJ-UHFFFAOYSA-N

SMILES

CCOC1=CC(=[N+](C(=C1)C2(CCCCC2)O)[O-])C3(CCCCC3)O

Synonyms

4-Ethoxy-2,6-bis(1-hydroxycyclohexyl)pyridine 1-oxide

Origin of Product

United States

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